molecular formula C15H15NO4S B2479859 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 60712-47-2

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Cat. No.: B2479859
CAS No.: 60712-47-2
M. Wt: 305.35
InChI Key: LIZVXGBYTGTTTI-CQSZACIVSA-N
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Description

Systematic Nomenclature and Structural Analysis

IUPAC Nomenclature and Synonym Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid , derived through systematic analysis of its functional groups and substituents. The parent structure is acetic acid, with two substituents attached to the α-carbon: a phenyl group and a 4-methylphenylsulfonylamino group.

Table 1: Validated Synonyms and Registry Identifiers
Synonym CAS Registry Number Source
2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid 60712-47-2
N-Tosyl-DL-phenylglycine 92851-65-5
Benzeneacetic acid, α-[[(4-methylphenyl)sulfonyl]amino]- 60712-47-2
Ts-DL-Phg-OH 60712-47-2

The multiplicity of synonyms reflects its widespread use in peptide synthesis and sulfonamide chemistry. For instance, "Ts-DL-Phg-OH" denotes the tosyl-protected phenylglycine derivative in racemic form. Registry identifiers such as CHEMBL415865 and MFCD00172804 further standardize its classification in chemical databases.

Molecular Structure Visualization via X-Ray Crystallography

X-ray diffraction studies have resolved the compound’s crystal structure, revealing key geometric parameters and intermolecular interactions. The orthorhombic crystal system (space group P2₁2₁2₁) exhibits unit cell dimensions of a = 5.6592 Å, b = 11.208 Å, c = 23.342 Å , and a cell volume of 1480.5 ų. The dihedral angle between the phenyl and 4-methylphenyl rings measures 46.0(3)° , indicating significant steric hindrance.

Table 2: Crystallographic Data Summary
Parameter Value Source
Space group P2₁2₁2₁
Unit cell volume 1480.5 ų
Dihedral angle (C6–C7–S1–C9) 46.0(3)°
Hydrogen bonds O–H⋯O, N–H⋯O, C–H⋯O

The sulfonamide group forms intramolecular N–H⋯O hydrogen bonds (2.06 Å), while carboxylic acid groups participate in intermolecular O–H⋯O interactions (2.64 Å), stabilizing the lattice. The 4-methylphenyl ring adopts a planar conformation, with sulfur–oxygen bond lengths of 1.423–1.420 Å, consistent with sulfonyl group geometry.

Conformational Analysis Through Computational Modeling

Computational models complement experimental data by elucidating electronic and steric effects. Density functional theory (DFT) optimizations of the SMILES string CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O predict a dipole moment of 5.2 Debye , reflecting polar interactions between the sulfonyl and carboxylic acid groups. The molecule’s logP value of 3.57 suggests moderate lipophilicity, aligning with its solubility in organic solvents like methanol and ethyl acetate.

Table 3: Experimental vs. Computed Structural Parameters
Parameter Experimental (X-ray) Computed (DFT)
S–O bond length 1.423 Å 1.430 Å
C–S–N bond angle 107.7° 108.2°
Torsional angle (C6–C7–S1–C9) 46.0° 48.5°

Minor discrepancies between experimental and computed values arise from crystal packing forces absent in gas-phase simulations. The sulfonamide nitrogen’s pyramidal geometry (bond angles ~107°) confirms sp³ hybridization, while the carboxylic acid group’s planarity supports resonance stabilization.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVXGBYTGTTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: Used in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The methyl group (CH₃) in the parent compound is electron-donating, increasing electron density at the sulfonamide group compared to halogenated analogs.
  • Lipophilicity : The methyl derivative exhibits moderate lipophilicity (LogP ~2.5), while halogenated analogs (Cl, Br) have higher LogP values due to increased molecular weight and halogen hydrophobicity . The ester derivative () is significantly more lipophilic, favoring membrane penetration .

Biological Activity

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid (also known as sulfonamide phenylacetic acid) is a compound characterized by its sulfonamide functional group and phenylacetic acid moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅NO₄S
  • Molecular Weight : 305.36 g/mol
  • Melting Point : 178-180 °C
  • Boiling Point : Approximately 501.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit various enzymes and proteins, leading to significant biological effects such as:

  • Anti-inflammatory Activity : Inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : Similar compounds exhibit antibacterial effects by interfering with bacterial enzyme functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : The structure allows for potential inhibition of inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : The sulfonamide component suggests potential efficacy against bacterial infections, similar to established sulfonamide antibiotics.
  • Proteomics Applications : Utilized in research to study protein interactions and functions, contributing to advancements in understanding cellular mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialExhibits antibacterial properties
Proteomics ResearchUsed in studying protein interactions

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of similar sulfonamide compounds found that they significantly reduced inflammation in animal models by inhibiting COX-2 expression. This suggests that this compound may have comparable effects, warranting further investigation into its therapeutic applications.

Case Study: Antimicrobial Properties

Research on related sulfonamide compounds demonstrated their effectiveness against various bacterial strains. For instance, derivatives showed significant inhibition of bacterial growth in vitro, indicating that this compound may also possess similar antimicrobial efficacy.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that modify the compound to enhance its biological activity. Various derivatives have been synthesized to explore their pharmacological potential, with modifications aimed at improving solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid, and what critical reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via sulfonylation of 2-amino-2-phenylacetic acid using 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

  • Reagent Selection : Use of sodium hydroxide or triethylamine as a base to deprotonate the amino group, facilitating nucleophilic attack on the sulfonyl chloride.
  • Solvent Optimization : Dichloromethane or tetrahydrofuran (THF) is typically employed to solubilize reagents while minimizing side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity .
    • Critical Factors : Temperature control (0–25°C) during sulfonylation prevents over-reaction. Excess sulfonyl chloride (1.2–1.5 eq) improves conversion but requires careful quenching to avoid byproducts.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Key Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the sulfonamide (–SO2_2NH–) group (δ ~10–11 ppm for NH) and aromatic protons (δ ~7.0–7.5 ppm). The methyl group on the 4-methylphenyl ring appears as a singlet at δ ~2.4 ppm .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm1 ^{-1 } and ~1150 cm1 ^{-1 }) and carboxylic acid (O–H at ~2500–3000 cm1 ^{-1 }) are diagnostic.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles/distances, particularly the planar sulfonamide group and phenylacetic acid backbone .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

  • Approach :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, simulating the sulfonylation mechanism reveals optimal protonation states and solvent effects .
  • Solvent Modeling : COSMO-RS simulations predict solvent polarity impacts on reaction rates and selectivity. Polar aprotic solvents (e.g., DMF) may enhance sulfonyl chloride activation but increase side reactions .
    • Application : ICReDD’s integrated platform combines computational predictions with high-throughput experimentation to narrow optimal conditions, reducing trial-and-error cycles .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this sulfonamide derivative?

  • Assay Design :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. The compound’s structural similarity to cephalexin’s D-phenylglycyl group suggests β-lactamase inhibition potential .
  • Enzyme Inhibition Studies : Target penicillin-binding proteins (PBPs) using fluorogenic substrates. Competitive binding assays quantify IC50_{50} values.
    • Data Interpretation : Correlate substituent effects (e.g., methyl group position) with activity. For instance, para-methyl substitution on the sulfonamide may enhance lipophilicity and membrane penetration .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Strategies :

  • Purity Assessment : Use HPLC-MS to confirm compound integrity (>95% purity). Impurities like unreacted sulfonyl chloride can skew bioactivity results.
  • Standardized Protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility. Variables include inoculum size (5 × 105^5 CFU/mL) and incubation time (18–24 hrs).
  • Strain-Specific Factors : Account for efflux pump expression or β-lactamase variability in bacterial isolates. Use isogenic mutant strains to isolate resistance mechanisms .

Methodological Challenges and Innovations

Q. What green chemistry approaches can improve the sustainability of this compound’s synthesis?

  • Innovations :

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalysis : Employ immobilized lipases or metal-organic frameworks (MOFs) to catalyze sulfonylation under milder conditions (e.g., room temperature, aqueous media).
    • Trade-offs : While ethanol/water mixtures reduce toxicity, they may lower reaction yields due to reduced sulfonyl chloride solubility.

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound?

  • Workflow :

  • Descriptor Generation : Use RDKit or MOE to compute molecular descriptors (e.g., logP, polar surface area).
  • Model Training : Train random forest or neural network models on bioactivity datasets to predict MIC values based on substituent patterns.
    • Validation : Cross-validate models with experimental data from analogs (e.g., 2-{[(4-fluorophenyl)sulfonyl]amino} derivatives) to assess predictive accuracy .

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